(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
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Overview
Description
- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” is a heterocyclic compound with the chemical formula C6H12O2.
- It belongs to the class of tetrahydropyran derivatives.
- The compound can exist in two tautomeric forms: 1H-pyran-4-ylmethanol and 2H-pyran-4-ylmethanol.
- It has applications in various fields, including fine chemicals, plastics, pesticides, and pharmaceuticals.
Preparation Methods
- One synthetic route involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) as a reducing agent.
- Here are the steps:
- Add LiAlH4 (1.5 equivalents, 37.5 mmol, 1.42 g) to a 250 ml Schlenk flask and purge with argon three times.
- Add tetrahydrofuran (THF, 15 ml) at 0°C and stir for 5 minutes.
- Gradually add the ester (25 mmol, 3.6 g) via a dropping funnel within 10 minutes.
- Continue stirring the suspension for 20 minutes after complete alcohol formation is confirmed by TLC.
- Cool the reaction mixture in an ice-water bath and slowly add 10 ml of 10% potassium hydroxide (KOH) solution.
- Stir the mixture at room temperature overnight, then filter off the white precipitate using diatomaceous earth.
- Further extract the solution with ether, wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (using hexane/ethyl acetate as the eluent) to obtain the desired compound.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include LiAlH4 (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” finds applications in:
- Medicinal chemistry: As a starting material for drug synthesis.
- Fine chemicals: As a building block for various organic compounds.
- Industry: In the production of plastics and other materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
- Similar compounds include other tetrahydropyran derivatives, such as (4-{[4-(Benzyloxy)phenoxy]methyl}tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and related structures .
- Uniqueness lies in the specific substitution pattern and functional groups present in “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol.”
For further exploration, you might want to investigate its potential as a CB2 cannabinoid receptor agonist
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[4-(phenylmethoxymethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C14H20O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |
InChI Key |
URILJTVDKGRXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CO)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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